1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea

Kinase inhibition hydrogen-bond network linker SAR

Hinge-region SAR campaigns often lack matched-pair urea/amide probes that isolate hydrogen-bond contributions. CAS 2034548-60-0 resolves this gap by providing a benzodioxole-appended pyrazolo[1,5-a]pyridine urea with two H-bond donors-enabling direct comparison to the acetamide analog to quantify hinge H-bond contributions. • 2 HBD / 4 HBA topology for systematic kinase hinge mapping • Intermediate lipophilicity (AlogP ≈1.8) ideal for FEP validation • ≥95% purity, ready stock for parallel SAR synthesis

Molecular Formula C15H12N4O3
Molecular Weight 296.286
CAS No. 2034548-60-0
Cat. No. B2898940
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2H-1,3-benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea
CAS2034548-60-0
Molecular FormulaC15H12N4O3
Molecular Weight296.286
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC4=CC=NN4C=C3
InChIInChI=1S/C15H12N4O3/c20-15(17-10-1-2-13-14(8-10)22-9-21-13)18-11-4-6-19-12(7-11)3-5-16-19/h1-8H,9H2,(H2,17,18,20)
InChIKeyOWBVGCRENSGQCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034548-60-0: Dual-Pharmacophore Kinase Probe


1-(2H-1,3-Benzodioxol-5-yl)-3-{pyrazolo[1,5-a]pyridin-5-yl}urea (CAS 2034548-60-0) is a synthetic small-molecule urea that fuses a benzodioxole moiety with a pyrazolo[1,5-a]pyridine core through a direct NH–CO–NH linker . With a molecular formula of C₁₅H₁₂N₄O₃ and a molecular weight of 296.28 g/mol, the compound presents two hydrogen-bond donor sites (urea NH groups) and four acceptor sites, occupying a physicochemical space consistent with oral drug-likeness rules . The pyrazolo[1,5-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor design, serving as a hinge-binding motif across multiple kinase families [1][2], while the benzodioxole ring has been independently exploited for metabolic stability and lipophilic tuning [3]. This compound integrates both pharmacophores in a single, compact architecture, making it a compelling candidate for structure–activity relationship (SAR) exploration and lead-optimization campaigns targeting protein kinases.

1
Pyrazolopyridine urea probe for kinase screening libraries
2
Dual-pharmacophore scaffold for SAR and lead optimization studies
3
Urea hinge-binding motif supports target engagement assays

Generic Substitution Risks for CAS 2034548-60-0


Compounds sharing the pyrazolo[1,5-a]pyridine urea scaffold cannot be assumed to be functionally interchangeable. Even minor modifications to the substitution pattern or linker geometry profoundly alter kinase-selectivity profiles and cellular potency. For instance, pyrazolo[1,5-a]pyridine derivatives with different aryl–urea appendages display IC₅₀ values spanning three orders of magnitude against the same kinase target [1]. The 5-position urea attachment present in CAS 2034548-60-0 places the benzodioxole group in a spatial orientation that is distinct from 3-ylmethyl-linked analogs, and the urea NH₂ donor–acceptor topology differs from that of carboxamide or acetamide linkers, each of which engages the kinase hinge region through a different hydrogen-bond network [2][3]. Consequently, substituting CAS 2034548-60-0 with a close structural analog—even one retaining the benzodioxole moiety—risks losing on-target potency, introducing off-target liabilities, or altering physicochemical properties that govern assay compatibility and in vivo pharmacokinetics. The quantitative evidence summarized below underscores the necessity of evaluating this specific compound rather than relying on class-level assumptions.

Linker Methylene or acetamide linkers alter hinge-binding geometry and may reduce on-target potency.
Core Pyrazolo[1,5-a]pyrimidine core flattens isoform selectivity; pyridine core preferred for selective studies.
Substitution Even minor appendage changes (chlorophenyl, cyclohexyl) shift lipophilicity and kinase profile significantly.

CAS 2034548-60-0: Key Differentiators


Urea Donor Advantage in Hinge Binding

The target compound presents two urea NH donors capable of forming a bidentate hydrogen-bond pair with the kinase hinge region—a hallmark of potent type-I kinase inhibitors. In contrast, the closest benzodioxole-containing comparator, 1-(2H-1,3-benzodioxol-5-yl)-3-({pyrazolo[1,5-a]pyridin-3-yl}methyl)urea (CAS 1396783-68-8), inserts a methylene spacer between the urea and the pyrazolo[1,5-a]pyridine, which both alters the donor–acceptor geometry and adds rotational flexibility that can reduce binding-enthalpy . The acetamide analog 2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide provides only a single NH donor, weakening the hinge interaction. In published kinase-inhibitor series, urea-linked pyrazolo[1,5-a]pyridines have demonstrated up to 10-fold greater potency than the corresponding acetamide-linked congeners against the same kinase target [1]. The preservation of two urea NH groups in CAS 2034548-60-0 is therefore a critical determinant of binding thermodynamics and is not replicated by analogs possessing modified or truncated linkers.

Urea Hinge Donor
Reported
2 urea NH donors, direct 5-position linkage vs. 1 NH (acetamide) or flexible methylene spacer (CAS 1396783-68-8)
Bidentate hinge engagement may support kinase assay fit; linker changes can reduce binding affinity.
Approx. 10-fold potency difference reported in patent series; cross-study comparison.
Kinase inhibition hydrogen-bond network linker SAR medicinal chemistry

Lipophilic Efficiency: Benzodioxole vs. Chlorophenyl

The benzodioxole group of CAS 2034548-60-0 provides a calculated logP (AlogP ≈ 1.8; ChemAxon prediction based on SMILES O=C(Nc1ccc2c(c1)OCO2)Nc1ccn2nccc2c1) that is approximately 0.5–1.0 log units lower than the 2-chlorophenyl analog (CAS 2034339-02-9; AlogP ≈ 2.8) and the cyclohexyl analog (CAS 2034403-23-9; AlogP ≈ 2.4) . In kinase drug discovery, lower lipophilicity is strongly correlated with reduced off-target promiscuity, improved metabolic stability, and lower hERG liability [1]. The benzodioxole ring also adds a second hydrogen-bond acceptor (the 1,3-dioxole oxygen atoms) that can engage ordered water molecules in the kinase active site, a feature absent in simple chlorophenyl or cyclohexyl substituents [2]. While the 2-chlorophenyl analog has reported Aurora-A IC₅₀ = 0.067 µM and CDK2 IC₅₀ = 25 nM [3], its higher logP may limit its utility in cell-based assays requiring aqueous solubility. The benzodioxole-bearing compound is predicted to offer a more favorable balance of potency and physicochemical properties, though direct head-to-head experimental data are not yet publicly available.

Lipophilic Efficiency
Class-level
AlogP ≈ 1.8
Δ −1.0 vs. 2-chlorophenyl analog
Lower predicted logP supports lipophilic-efficiency screening; experimental data still needed.
Predicted values; benzodioxole adds HBA sites absent in chlorophenyl/cyclohexyl comparators.
Lipophilic efficiency drug-likeness benzodioxole physicochemical profiling

Pyrazolopyridine Core Selectivity over Pyrimidine

A closely related benzodioxole–urea series exists based on the pyrazolo[1,5-a]pyrimidine core (e.g., 1-(2H-1,3-benzodioxol-5-yl)-3-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}urea). The pyrazolo[1,5-a]pyridine core in CAS 2034548-60-0 differs by replacing the pyrimidine N3 with a CH group, which alters the electrostatic potential of the hinge-binding heterocycle. In the PI3K inhibitor series, the pyrazolo[1,5-a]pyridine scaffold demonstrated selectivity for p110α over p110β (p110α IC₅₀ = 4 nM for the most potent analog; p110β IC₅₀ = >10 µM), whereas the corresponding pyrazolo[1,5-a]pyrimidine derivatives showed a flattened selectivity profile [1]. This differential is attributed to the CH vs. N substitution altering the π-stacking interaction with the kinase hinge tyrosine residue [2]. The pyrazolo[1,5-a]pyridine core is thus preferred over the pyrimidine bioisostere when isoform selectivity is a primary screening objective, and CAS 2034548-60-0 inherits this selectivity advantage.

Core Selectivity
Class-level
p110α/p110β selectivity >2,500-fold
(pyrazolo[1,5-a]pyridine core)
Pyridine core may enhance isoform-selective studies; pyrimidine core shows flattened selectivity.
Data from PI3K series; applicability to this specific urea analog requires verification.
Kinase selectivity scaffold hopping pyrazolo[1,5-a]pyridine pyrazolo[1,5-a]pyrimidine

Commercial Availability vs. Custom Synthesis

CAS 2034548-60-0 is available from multiple chemical suppliers at ≥95% purity (catalog number CM612343, CAS 2034548-60-0) . In contrast, the closest benzodioxole–pyrazolo[1,5-a]pyridine analog with a 3-ylmethyl linker (CAS 1396783-68-8) or the acetamide analog are less commonly stocked by commercial vendors, often requiring custom synthesis with lead times of 4–8 weeks. The direct urea coupling of 5-amino-pyrazolo[1,5-a]pyridine with 3,4-(methylenedioxy)phenyl isocyanate is a robust, high-yielding transformation that can be reliably executed at multigram scale [1]. This synthetic advantage translates to lower procurement risk for follow-up SAR studies and enables rapid analog generation via the isocyanate route. For industrial screening campaigns requiring reproducible compound supply, CAS 2034548-60-0 offers a logistically superior entry point compared to less accessible linker-modified analogs.

Procurement Lead Time
Data to verify
1–2 weeks (catalog) vs. 4–8 weeks (custom synthesis of methylene/acetamide analogs)
Commercial availability reduces procurement risk for SAR follow-up; catalog purity ≥95%.
Supplier catalog snapshot; availability may change. Verify current stock before ordering.
Synthetic tractability procurement lead optimization building block availability

Application Scenarios for CAS 2034548-60-0


Kinase Hit-Identification Screening

CAS 2034548-60-0 is an ideal entry for diversity-oriented kinase screening libraries where the pyrazolo[1,5-a]pyridine core has been validated as a privileged hinge-binding motif across p38, PI3K, RET, AXL, c-MET, and CDK families [1][2]. The benzodioxole appendage differentiates this compound from the more common chlorophenyl and cyclohexyl urea analogs, offering a distinct lipophilic–electronic signature that probes a different region of kinase chemical space. The demonstrated selectivity advantage of the pyrazolo[1,5-a]pyridine core over the pyrimidine bioisostere (>2,500-fold p110α/p110β selectivity [3]) supports its preferential inclusion in isoform-focused kinase panels.

SAR Expansion of Benzodioxole Inhibitors

For medicinal chemistry programs exploring benzodioxole as a metabolically stable, lipophilicity-moderating aryl group, CAS 2034548-60-0 provides a direct comparison point against benzodioxole–pyrazole hybrids that have shown COX-1/2 and 5-LOX inhibitory activity [1]. The urea linkage preserves two H-bond donors, a feature that can be systematically varied to map the hydrogen-bonding requirements of the target kinase hinge region. The commercial availability of the compound at ≥95% purity with short procurement lead times makes it a practical starting material for parallel SAR synthesis.

Negative-Control Design for Amide Linkers

Because the acetamide analog (2-(2H-1,3-benzodioxol-5-yl)-N-{pyrazolo[1,5-a]pyridin-5-yl}acetamide) loses one urea NH donor, CAS 2034548-60-0 can serve as a matched-pair reference compound for quantifying the contribution of the second hydrogen bond to kinase binding affinity. This is particularly valuable in TRK, RET, and JAK family inhibitor programs where hydrogen-bond count at the hinge is a known affinity driver [1]. The ~10-fold potency differential observed between urea and acetamide congeners in patent-disclosed kinase assays [2] provides a quantitative benchmark for interpreting structure–activity trends.

Docking Model Validation

The compact structure of CAS 2034548-60-0 (MW 296.28, 2 HBD, 4 HBA), combined with the well-characterized binding mode of pyrazolo[1,5-a]pyridine ureas to kinase hinge regions [1][2], makes this compound an excellent test case for validating docking scoring functions and free-energy perturbation (FEP) predictions. Its intermediate lipophilicity (AlogP ≈ 1.8) places it in a physicochemical range where computational models are most reliable, avoiding the extremes where force-field inaccuracies accumulate.

Application
Selection Property
Validation Focus
Kinase Hit-Identification Screening
Pyrazolopyridine privileged scaffold diversity
Kinase panel selectivity profiling
Benzodioxole SAR Expansion
Urea linker hydrogen-bond mapping
Hinge-binding affinity vs. benzodioxole hybrids
Negative-Control for Amide Linkers
Matched-pair urea vs. acetamide comparison
Second NH donor contribution to kinase binding
Docking Model Validation
Compact physicochemical profile (MW 296, logP ~1.8)
Scoring function accuracy within drug-like space
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